molecular formula C22H15F2NO3S B2364873 3-(Benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one CAS No. 866726-17-2

3-(Benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one

Cat. No. B2364873
CAS RN: 866726-17-2
M. Wt: 411.42
InChI Key: CJOBXYBWPRXQDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a quinoline derivative with a sulfonyl group and a fluorine atom attached to the quinoline ring. This compound has shown promise in the treatment of cancer, inflammation, and other diseases.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one involves the inhibition of DNA synthesis and cell division. This compound targets the topoisomerase II enzyme, which is essential for DNA replication and repair. By inhibiting this enzyme, this compound prevents cancer cells from dividing and growing.
Biochemical and Physiological Effects
Apart from its anticancer properties, this compound has also been shown to have anti-inflammatory and antifungal effects. This compound inhibits the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. Additionally, it has been found to be effective against various fungal infections, including candidiasis and aspergillosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(Benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one in lab experiments is its potent cytotoxic effects against cancer cells. This compound has been shown to be effective against various types of cancer cells, making it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and administration route to minimize toxicity.

Future Directions

There are several future directions for research on 3-(Benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one. One area of interest is the development of novel derivatives with improved efficacy and reduced toxicity. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of other diseases, such as fungal infections and inflammation. Finally, more research is needed to determine the optimal dosage and administration route for this compound in clinical settings.

Synthesis Methods

The synthesis of 3-(Benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one involves the reaction of 3-fluorobenzylamine with 6-fluoro-4-hydroxyquinoline in the presence of a sulfonyl chloride reagent. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Scientific Research Applications

3-(Benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its use as an anticancer agent. Studies have shown that this compound has potent cytotoxic effects against various cancer cell lines, including breast, lung, and prostate cancer cells.

properties

IUPAC Name

3-(benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2NO3S/c23-16-6-4-5-15(11-16)13-25-14-21(29(27,28)18-7-2-1-3-8-18)22(26)19-12-17(24)9-10-20(19)25/h1-12,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOBXYBWPRXQDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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